Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate
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Overview
Description
Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate is a heterocyclic organic compound with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a carboxylate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate typically involves the reaction of 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3-(4-isobutylphenyl)-3-methyl-2-oxiranecarboxylate
- Oxiranecarboxylic acid, 3-methyl-3-(4-(2-methylpropyl)phenyl)-, 1-methylethyl ester
Uniqueness
Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring and the presence of the isobutylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
53500-83-7 |
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Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
propan-2-yl 3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H24O3/c1-11(2)10-13-6-8-14(9-7-13)17(5)15(20-17)16(18)19-12(3)4/h6-9,11-12,15H,10H2,1-5H3 |
InChI Key |
CVDNLNHDGFLFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(C(O2)C(=O)OC(C)C)C |
Origin of Product |
United States |
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